
1,12-Bis(4-benzylpiperidin-1-YL)dodecane-1,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features two benzylpiperidine groups attached to a dodecane backbone with ketone functionalities at both ends. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dodecane backbone: The dodecane backbone can be synthesized through a series of reactions involving the coupling of smaller carbon chains.
Introduction of ketone functionalities: The ketone groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Attachment of benzylpiperidine groups: The final step involves the nucleophilic substitution reaction where benzylpiperidine groups are attached to the dodecane backbone at the ketone positions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the benzylpiperidine groups with other functional groups, allowing for the synthesis of derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione involves its interaction with molecular targets such as receptors or enzymes. The benzylpiperidine groups can bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,12-Bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione can be compared with other similar compounds, such as:
1,2-dodecanediol: This compound has a similar dodecane backbone but features hydroxyl groups instead of ketone and benzylpiperidine groups.
N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide: This compound has a similar dodecane backbone but features picolinium groups instead of benzylpiperidine groups.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
820251-67-0 |
|---|---|
Molekularformel |
C36H52N2O2 |
Molekulargewicht |
544.8 g/mol |
IUPAC-Name |
1,12-bis(4-benzylpiperidin-1-yl)dodecane-1,12-dione |
InChI |
InChI=1S/C36H52N2O2/c39-35(37-25-21-33(22-26-37)29-31-15-9-7-10-16-31)19-13-5-3-1-2-4-6-14-20-36(40)38-27-23-34(24-28-38)30-32-17-11-8-12-18-32/h7-12,15-18,33-34H,1-6,13-14,19-30H2 |
InChI-Schlüssel |
SGYJXZUEXJAFDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCCCCCCCCCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![4-[2,2-Dibromo-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14222123.png)

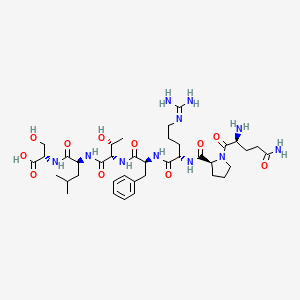

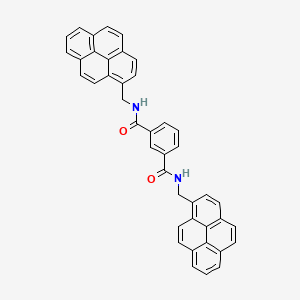
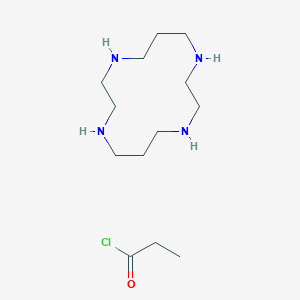
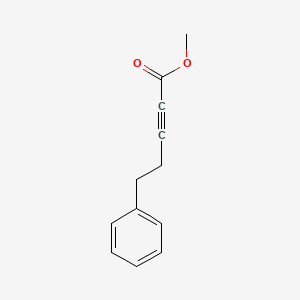
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)

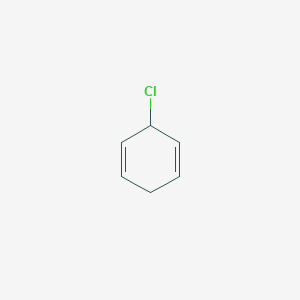
![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
